N-(4-carbamoylphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
Description
N-(4-Carbamoylphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a synthetic spirocyclic compound characterized by a unique spiro[cyclohexane-1,3'-isoquinoline] core. Key structural features include:
- A carbamoylphenyl substituent at the N-position of the isoquinoline ring.
- A 2-methoxyethyl group at the 2'-position of the spiro system.
- A carboxamide moiety at the 4'-position.
Properties
Molecular Formula |
C25H29N3O4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C25H29N3O4/c1-32-16-15-28-24(31)20-8-4-3-7-19(20)21(25(28)13-5-2-6-14-25)23(30)27-18-11-9-17(10-12-18)22(26)29/h3-4,7-12,21H,2,5-6,13-16H2,1H3,(H2,26,29)(H,27,30) |
InChI Key |
MRYHALHCOUPZQA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro[cyclohexane-isoquinoline] Derivatives
The closest analogs share the spiro[cyclohexane-1,3'-isoquinoline] core but differ in substituents:
Key Observations :
- The carboxylic acid in may enhance solubility compared to the carboxamide in the target compound, but reduce membrane permeability.
- The methoxyethyl group in the target compound could improve metabolic stability over simple methoxy substituents (e.g., ) by reducing oxidative demethylation .
Carboxamide-Containing Analogues
Compounds with aromatic carboxamide motifs exhibit diverse bioactivities:
Key Observations :
- Nitrate esters (e.g., ) introduce redox activity absent in the target compound, which could influence pharmacokinetics.
Substituent Effects on Physicochemical Properties
Substituent polarity and steric effects influence solubility and bioavailability:
Key Observations :
- The target compound’s carbamoylphenyl group balances moderate polarity, suggesting compatibility with both organic and aqueous phases.
- Methoxyethyl may act as a solubilizing group, akin to polyethylene glycol (PEG) chains, though direct evidence is lacking.
Spectroscopic Characterization
- NMR: Spiro systems (e.g., ) show distinct shifts for cyclohexane (δ 1.2–2.5 ppm) and isoquinoline protons (δ 7.0–8.5 ppm). Substituents like methoxyethyl may split signals (e.g., δ 3.3–3.7 ppm for CH₂ groups) .
- MS : Carboxamides often exhibit [M+H]⁺ peaks (e.g., m/z 336.2 in ), with HRMS confirming molecular formulas.
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